molecular formula C10H15N5O6 B12398710 Guanosine-13C10,15N5 (hydrate)

Guanosine-13C10,15N5 (hydrate)

Cat. No.: B12398710
M. Wt: 316.15 g/mol
InChI Key: YCHNAJLCEKPFHB-LSAZWBOKSA-N
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Description

Guanosine-13C10,15N5 (hydrate) is a stable isotope-labeled compound, specifically a labeled form of guanosine. It is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications. The compound is primarily used as a tracer in metabolic studies and drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanosine-13C10,15N5 (hydrate) involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanosine molecule. This process typically requires specialized equipment and conditions to ensure the accurate incorporation of these isotopes. The reaction conditions often involve the use of labeled precursors and controlled environments to prevent contamination and ensure high purity .

Industrial Production Methods

Industrial production of Guanosine-13C10,15N5 (hydrate) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of isotope-labeled precursors and advanced purification techniques to achieve the desired isotopic purity. The production is carried out under strict quality control measures to ensure consistency and reliability .

Chemical Reactions Analysis

Types of Reactions

Guanosine-13C10,15N5 (hydrate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized guanosine derivatives, while reduction may yield reduced forms of guanosine .

Scientific Research Applications

Guanosine-13C10,15N5 (hydrate) has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in metabolic studies to track the movement and transformation of molecules within biological systems.

    Biology: Employed in studies of nucleic acid metabolism and protein synthesis.

    Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of new drugs.

    Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Guanosine-13C10,15N5 (hydrate) involves its incorporation into biological molecules, allowing researchers to track and study metabolic pathways. The labeled isotopes provide a means to monitor the movement and transformation of the compound within biological systems. This information is crucial for understanding the pharmacokinetics and pharmacodynamics of drugs and other compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanosine-13C10,15N5 (hydrate) is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides more detailed information in metabolic studies compared to single-labeled compounds. The hydrate form also offers specific advantages in terms of solubility and stability .

Properties

Molecular Formula

C10H15N5O6

Molecular Weight

316.15 g/mol

IUPAC Name

2-(15N)azanyl-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one;hydrate

InChI

InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1;

InChI Key

YCHNAJLCEKPFHB-LSAZWBOKSA-N

Isomeric SMILES

[13CH]1=[15N][13C]2=[13C]([15N]1[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]O)O)O)[15N]=[13C]([15NH][13C]2=O)[15NH2].O

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O

Origin of Product

United States

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